N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide
Description
N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide is a synthetic compound that features a unique adamantyl group attached to a thiophene ring The adamantyl group is known for its stability and rigidity, which imparts unique properties to the compound
Properties
Molecular Formula |
C19H26N2O2S |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H26N2O2S/c22-17(16-3-1-6-24-16)20-4-2-5-21-18(23)19-10-13-7-14(11-19)9-15(8-13)12-19/h1,3,6,13-15H,2,4-5,7-12H2,(H,20,22)(H,21,23) |
InChI Key |
XOJONGDQUOSTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide typically involves the reaction of 1-adamantylcarbonyl chloride with 3-aminopropyl-2-thiophenecarboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby enhancing the efficiency of the process. The raw materials used in the synthesis are readily available, making the industrial production of this compound feasible .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide is unique due to the presence of both the adamantyl group and the thiophene ring. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding affinity to molecular targets, which are not observed in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
